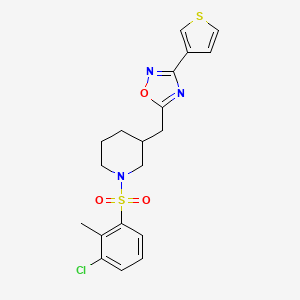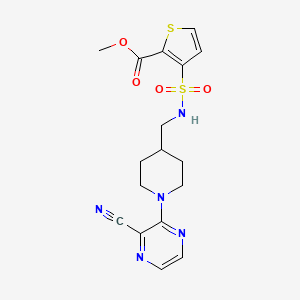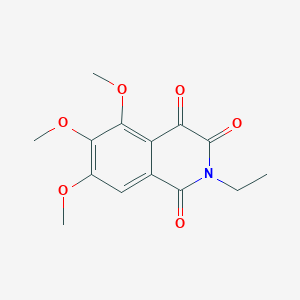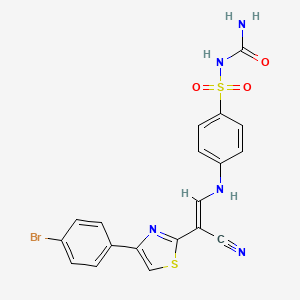
2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one” is a chemical compound with the molecular formula C10H8N2O2S and a molecular weight of 220.25 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazolidin-4-one group attached to a pyridin-3-yl group via an ethylidene bridge . The exact structure can be represented by the SMILES string: C1C(=O)N/C(=C\C(=O)C2=CN=CC=C2)/S1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data might be found in specialized chemical databases or literature.Applications De Recherche Scientifique
Multicomponent Synthesis Approach
One study describes an efficient one-pot multicomponent approach to synthesize a series of thiazolo[3,2-a]pyridines, which includes derivatives related to the compound . These compounds have shown promising anticancer activity across a range of cancer cell lines, indicating their potential in cancer research and therapy (Altug et al., 2011).
Aldose Reductase Inhibitors
Another study focuses on derivatives containing the piperidinyl moiety against aldose reductase, an enzyme involved in diabetic complications. This research outlines the synthesis of various thiazolo[3,2-a] pyridine derivatives and evaluates their potential as inhibitors, which might offer insights into the design of new therapeutic agents for diabetes management (Areal et al., 2012).
Antimicrobial and Antifungal Activities
New approaches for the synthesis of thiazoles and their fused derivatives have been explored, with some compounds displaying antimicrobial activities. This highlights the compound's potential in developing new antimicrobial agents, particularly against bacterial and fungal pathogens (Wardkhan et al., 2008).
Heterocyclic Tautomerism
The study of heterocyclic tautomerism in 2-amino-1,3-thiazolidin-4-one derivatives, which are structurally related to the compound of interest, provides insights into the physicochemical properties and potential applications of these compounds in various fields, including pharmaceuticals and material science (Gzella et al., 2014).
Antibacterial and Antioxidant Activities
The synthesis of novel benzothiazole-containing derivatives has been reported, with some compounds exhibiting antibacterial and antioxidant activities. This research demonstrates the versatility of thiazolidin-4-one derivatives in pharmaceutical development, offering pathways to new treatments for bacterial infections and oxidative stress-related conditions (Bhoi et al., 2016).
Safety and Hazards
While specific safety and hazard information for this compound is not available in the resources, similar compounds such as ethyl 2-oxo-2-(pyridin-3-yl)acetate have been classified with the GHS07 pictogram and associated with hazard statements H302, H315, H319, and H335 . These statements indicate potential hazards upon ingestion, skin contact, eye contact, and inhalation .
Orientations Futures
The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Thiazolidinone derivatives have shown promise in various areas of medicinal chemistry, and “2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one” could be a potential candidate for further study .
Propriétés
IUPAC Name |
(2Z)-2-(2-oxo-2-pyridin-3-ylethylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-8(7-2-1-3-11-5-7)4-10-12-9(14)6-15-10/h1-5H,6H2,(H,12,14)/b10-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKHRMZMBYAGQN-WMZJFQQLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=CC(=O)C2=CN=CC=C2)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=C/C(=O)C2=CN=CC=C2)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3lambda4-Thia-7-azabicyclo[3.3.1]nonane 3-oxide;hydrochloride](/img/structure/B2918170.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2918175.png)



![8-(2,5-Dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2918182.png)




![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide](/img/structure/B2918188.png)
